

# An In-depth Technical Guide to N-(4-Bromobutyl)phthalimide

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## Compound of Interest

Compound Name: *N*-(4-Bromobutyl)phthalimide

Cat. No.: B559583

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This guide provides a comprehensive overview of the chemical and physical properties of **N-(4-Bromobutyl)phthalimide**, along with a detailed experimental protocol for its application in chemical synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

## Physicochemical Properties

**N-(4-Bromobutyl)phthalimide** is a valuable reagent in organic synthesis, often utilized as a precursor in the Gabriel synthesis to introduce a primary aminobutyl group. Its key properties are summarized below.

Property	Value	References
Molecular Formula	C <sub>12</sub> H <sub>12</sub> BrNO <sub>2</sub>	[1][2]
Molecular Weight	282.13 g/mol	[1][2][3]
CAS Number	5394-18-3	[1][2][4]
Melting Point	76-80 °C	[1][2]
Appearance	White powder	[3]
Solubility	Soluble in ethanol, Insoluble in water	[1]

## Experimental Protocols

A common application of **N-(4-Bromobutyl)phthalimide** is in the synthesis of primary amines. The following is a representative experimental protocol for the synthesis of N-[4-(4-phenyl-piperazin-1-yl)-butyl]-phthalimide, demonstrating the utility of **N-(4-Bromobutyl)phthalimide** as an alkylating agent.<sup>[4]</sup>

Objective: To synthesize N-[4-(4-phenyl-piperazin-1-yl)-butyl]-phthalimide via alkylation of 1-phenylpiperazine with **N-(4-Bromobutyl)phthalimide**.

Materials:

- **N-(4-Bromobutyl)phthalimide**
- 1-Phenylpiperazine
- Anhydrous potassium carbonate ( $K_2CO_3$ )
- Acetonitrile ( $CH_3CN$ )
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer and stir bar
- Heating mantle
- Standard workup and purification equipment (e.g., rotary evaporator, separatory funnel, chromatography column)

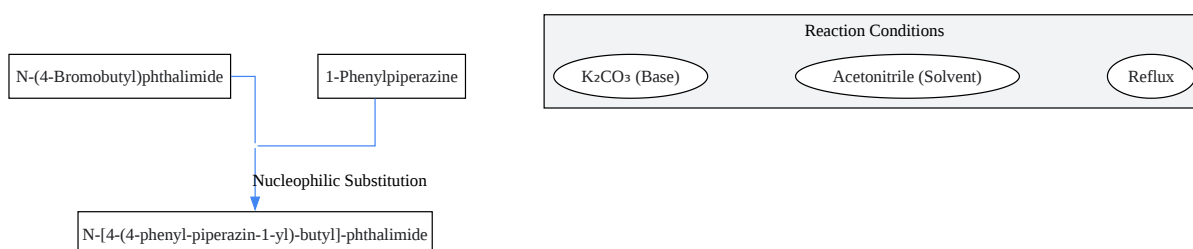
Procedure:

- **Reaction Setup:** In a dry round-bottom flask, combine **N-(4-Bromobutyl)phthalimide** (1 equivalent), 1-phenylpiperazine (1.1 equivalents), and anhydrous potassium carbonate (2 equivalents).

- **Solvent Addition:** Add a suitable volume of anhydrous acetonitrile to the flask to dissolve the reactants.
- **Reaction Conditions:** Stir the mixture at reflux temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Workup:** After the reaction is complete, cool the mixture to room temperature. Filter the solid potassium carbonate and wash it with acetonitrile.
- **Isolation:** Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
- **Purification:** Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-[4-(4-phenyl-piperazin-1-yl)-butyl]-phthalimide.

## Synthetic Pathway Visualization

The synthesis described above can be visualized as a straightforward nucleophilic substitution reaction.



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